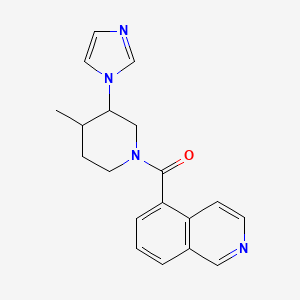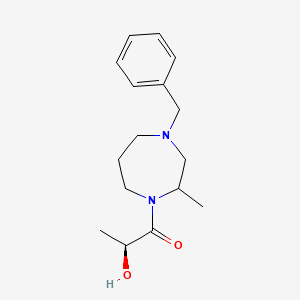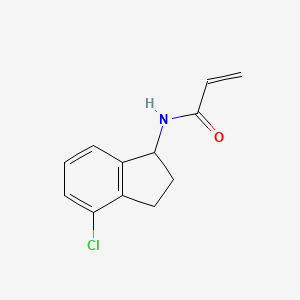![molecular formula C14H18N2OS B6970385 N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B6970385.png)
N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide is a chemical compound that features a thiomorpholine ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with sulfur and formaldehyde.
Attachment to the Phenyl Group: The thiomorpholine ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and phenyl group can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The prop-2-enamide moiety may also play a role in binding to molecular targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with a trifluoromethyl group instead of a thiomorpholine ring.
N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide: Similar structure but with a different substitution pattern on the phenyl ring.
(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide: Similar structure but with an additional oxygen atom in the thiomorpholine ring.
Uniqueness
N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide is unique due to the presence of the thiomorpholine ring, which imparts specific chemical and biological properties
Propiedades
IUPAC Name |
N-[3-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-2-14(17)15-13-5-3-4-12(10-13)11-16-6-8-18-9-7-16/h2-5,10H,1,6-9,11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDILNDCRNGDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]furan-3-carboxamide](/img/structure/B6970308.png)
![5-[4-[(3,4-Difluorophenyl)methylidene]piperidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B6970321.png)

![N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B6970332.png)
![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B6970345.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]prop-2-enamide](/img/structure/B6970361.png)
![N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B6970365.png)
![N-[(5-fluoropyridin-2-yl)methyl]-2-phenylpropan-2-amine](/img/structure/B6970377.png)
![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6970388.png)

![N-[1-(1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B6970401.png)
![N-[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B6970420.png)
![N-{3-ethoxyspiro[3.5]nonan-1-yl}prop-2-enamide](/img/structure/B6970430.png)
